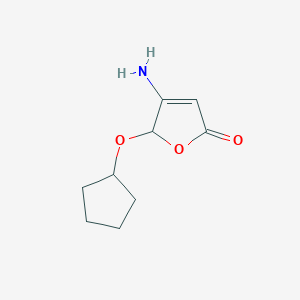
4-Amino-5-(cyclopentyloxy)furan-2(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- is a heterocyclic organic compound It features a furanone ring, which is a five-membered lactone, with an amino group at the 4-position and a cyclopentyloxy group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- typically involves the following steps:
Formation of the Furanone Ring: The furanone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-keto acid or ester.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated furanone derivative.
Attachment of the Cyclopentyloxy Group: The cyclopentyloxy group can be attached through etherification reactions, where a cyclopentanol derivative reacts with the furanone under acidic or basic conditions.
Industrial Production Methods
Industrial production of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed.
化学反応の分析
Types of Reactions
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the furanone ring to a dihydrofuranone or tetrahydrofuranone.
Substitution: The amino and cyclopentyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydrofuranone or tetrahydrofuranone derivatives.
科学的研究の応用
2(5H)-Furanone, 4-amino-5-(cyclopentyloxy)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism by which 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
2(5H)-Furanone, 4-amino-5-(methoxy)-: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(ethoxy)-: Similar structure but with an ethoxy group instead of a cyclopentyloxy group.
2(5H)-Furanone, 4-amino-5-(propoxy)-: Similar structure but with a propoxy group instead of a cyclopentyloxy group.
Uniqueness
The uniqueness of 2(5H)-furanone, 4-amino-5-(cyclopentyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The cyclopentyloxy group provides steric hindrance and electronic effects that can influence the compound’s reactivity and interactions with other molecules.
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
3-amino-2-cyclopentyloxy-2H-furan-5-one |
InChI |
InChI=1S/C9H13NO3/c10-7-5-8(11)13-9(7)12-6-3-1-2-4-6/h5-6,9H,1-4,10H2 |
InChIキー |
YLKYPVXCQAWZOR-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OC2C(=CC(=O)O2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


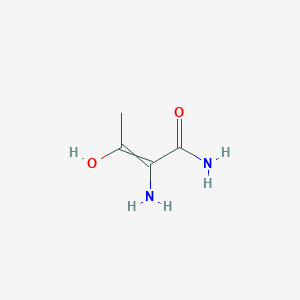
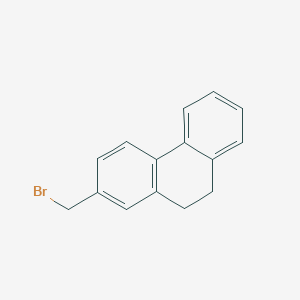
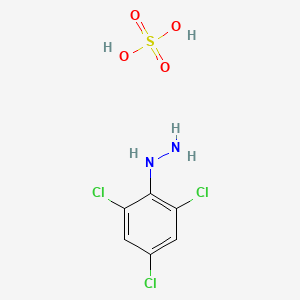
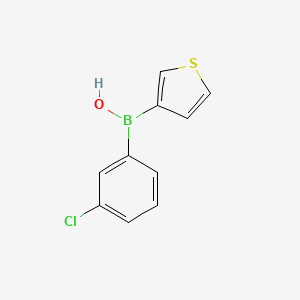
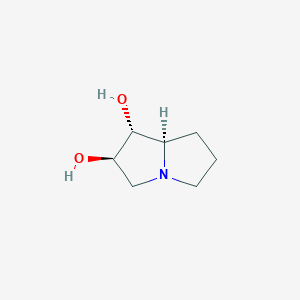
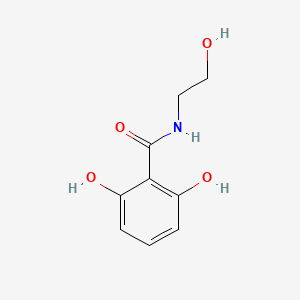
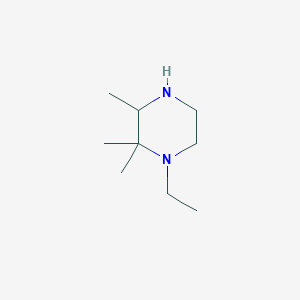
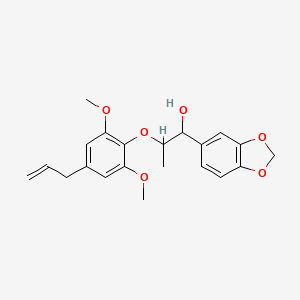
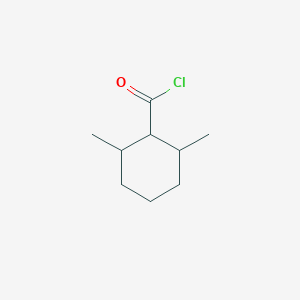
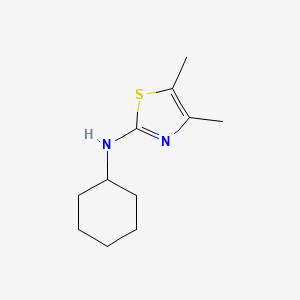
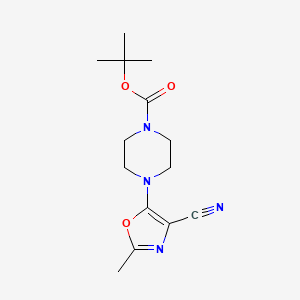
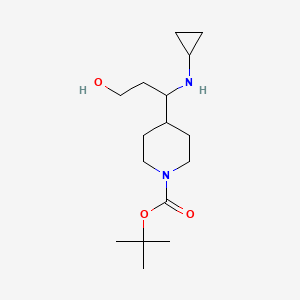
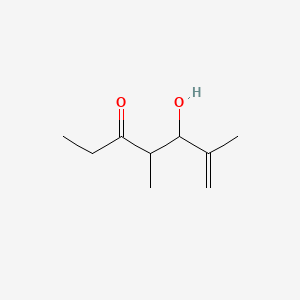
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
